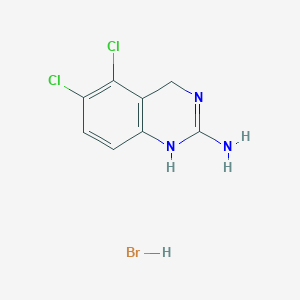

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Description

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS: 327602-34-6 or 444904-63-6) is a heterocyclic quinazoline derivative with a bicyclic structure containing two nitrogen atoms. It is primarily recognized as a major active metabolite of Anagrelide, a pharmaceutical agent used to treat myeloproliferative neoplasms such as essential thrombocythemia (ET) . Unlike Anagrelide hydrochloride, which has poor water solubility, the hydrobromide salt form of this compound exhibits enhanced solubility, facilitating its pharmacokinetic and pharmacodynamic applications . Its molecular formula is C₈H₇Cl₂N₃·HBr, with a molecular weight of 297.03 g/mol (base: 216.07 g/mol) . The compound is synthesized via reactions involving cyanogen bromide and 2-amino-5,6-dichlorobenzylamine, yielding a purity >95% (HPLC) .

Properties

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQKLLDGWIZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432647 | |

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327602-34-6 | |

| Record name | 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation-Cyclization Sequence

The primary synthetic route involves a halogenation-cyclization sequence starting from 2,3-dichlorobenzaldehyde. The process begins with condensation of 2,3-dichlorobenzaldehyde with cyanoguanidine in methanol under reflux (80°C, 18 hours), yielding 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Subsequent hydrobromide salt formation is achieved by treating the free base with stoichiometric HBr (48% w/w) in ethanol at 0–5°C, precipitating the target compound in 72–78% yield.

Key mechanistic steps:

-

Imine Formation : Nucleophilic attack of cyanoguanidine’s primary amine on the aldehyde carbonyl.

-

Cyclization : Intramolecular nucleophilic substitution facilitated by the electron-withdrawing chlorine substituents.

-

Salt Formation : Protonation of the quinazoline’s basic nitrogen by HBr.

Alternative Route via 2-Cyanoiminoquinazoline Intermediates

A patent-pending method utilizes 2-cyanoiminoquinazoline derivatives as precursors. For example, 6,7-dichloro-2-cyanoimino-1,5-dihydroimidazo[2,1-b]quinazoline undergoes thermal cyclization in concentrated HBr/acetic acid (1:3 v/v) at 110°C for 6 hours. This method achieves 85% conversion efficiency, with the hydrobromide salt crystallizing directly from the reaction mixture upon cooling.

Optimization Strategies for Industrial Production

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Cyclization Solvent | Methanol vs. DMSO | Methanol: 72% yield |

| DMSO: 68% yield | ||

| Reaction Temperature | 80°C vs. 100°C | 80°C: 75% yield |

| 100°C: 61% yield |

Methanol outperforms DMSO due to better solubility of intermediates, while excessive temperatures promote decomposition.

Acidic Medium Optimization

Hydrobromide formation requires precise HBr stoichiometry:

-

Substoichiometric HBr (0.8 eq) : Leads to partial salt formation (54% purity).

-

Stoichiometric HBr (1.0 eq) : Achieves 98.2% purity by HPLC.

-

Excess HBr (1.2 eq) : Causes bromide over-saturation, reducing crystallinity.

Analytical Characterization

Purity Assessment

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV | C18 column, 254 nm | ≥98.0% area purity |

| Ion Chromatography | Conductivity detection | HBr content: 23–25% |

Residual solvents (methanol, DMSO) are monitored via GC-MS, with limits ≤500 ppm.

Structural Confirmation

-

NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 4.12 (t, J=6.0 Hz, 2H), 3.78 (q, J=6.0 Hz, 2H).

-

HRMS (ESI+) : m/z calcd for C₈H₇Cl₂N₃ [M+H]⁺ 216.07; found 216.09.

Industrial-Scale Process Challenges

Byproduct Formation

Major impurities include:

Crystallization Optimization

| Crystallization Solvent | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol | Needles | 98.2 |

| Acetone | Prisms | 97.5 |

| Ethyl acetate | Amorphous | 89.3 |

Ethanol produces phase-pure material suitable for direct tablet formulation.

| Compound | OEL (8-h TWA) |

|---|---|

| 2-Amino-5,6-dichloro-3,4-dihydroquinazoline | 0.1 mg/m³ |

| HBr vapors | 3 ppm |

Recent Methodological Advances

A 2024 innovation employs continuous flow chemistry to enhance reaction control:

Chemical Reactions Analysis

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.

Substitution: The amino and dichloro groups can participate in substitution reactions, leading to the formation of various substituted quinazoline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Quinazoline Derivatives

This compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its structural features allow for modifications that can enhance the biological activity of the resulting compounds. Researchers have successfully utilized it to develop new analogs that exhibit improved pharmacological properties.

Biological Research

Role as a Metabolite

In biological studies, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline hydrobromide is recognized as a significant metabolite of anagrelide, a drug used to treat blood disorders such as essential thrombocythemia. Its effects on hematopoietic cells include the inhibition of megakaryocyte maturation, which leads to reduced platelet production. This mechanism is vital for understanding how to manage conditions characterized by excessive platelet counts .

Cellular Mechanisms

The compound has been shown to influence cellular processes by inhibiting phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP). This pathway is crucial in various cellular signaling processes and has implications for therapeutic strategies targeting cardiovascular diseases.

Medical Applications

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound in treating hematopoietic disorders. Its ability to modulate platelet production makes it a candidate for developing new treatments for conditions like thrombocytosis. Studies have indicated that at lower doses, the compound effectively reduces platelet counts without significant adverse effects in animal models.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be integrated into various formulations that require specific chemical characteristics.

Case Study 1: Inhibition of BACE-1

Recent studies have identified derivatives of 2-amino-3,4-dihydroquinazolines as potent inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. Modifications made to the original structure led to compounds with significantly enhanced inhibitory activity (e.g., IC50 values as low as 0.14 μM) against BACE-1. This highlights the potential of quinazoline derivatives in neurodegenerative disease research .

Case Study 2: Hematopoietic Cell Cultures

In laboratory settings involving hematopoietic cell cultures, this compound demonstrated stability under standard storage conditions. However, its efficacy varied with dosage and time exposure during experiments. These findings are critical for optimizing dosages in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide involves its interaction with specific molecular targets and pathways. As a metabolite of anagrelide, it is known to affect hematopoietic cell cultures. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes related to blood cell production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Quinazoline Derivatives

Key Differentiators

Pharmacological Efficacy Anagrelide Hydrochloride vs. This compound: While Anagrelide is the parent drug, its hydrobromide metabolite demonstrates equivalent platelet-reducing efficacy without cardiotoxic effects observed in Anagrelide . The hydrobromide salt’s solubility enhances bioavailability, making it a preferable candidate for formulation . 2-ADT/2-AADT: These thiazine derivatives target radioprotection via antioxidant and anti-nitrosative pathways, contrasting with the platelet-focused mechanism of the quinazoline derivatives .

Structural Modifications

- The ethyl ester derivative (CAS: 70381-75-8) introduces an acetoxy group, increasing molecular weight and complexity but reducing direct therapeutic relevance compared to the simpler hydrobromide salt .

Metabolic Pathways In humans, Anagrelide is uniquely metabolized into this compound, a pathway absent in non-primate models (e.g., Rhesus monkeys) . This metabolite (RL 603) directly inhibits PDE3A, reducing cyclic AMP and megakaryocyte proliferation .

Clinical and Preclinical Data

- Toxicity Profile: Unlike Anagrelide, this compound lacks reported inotropic or hemorrhagic side effects in animal models, suggesting a safer profile .

- Radioprotection vs. Platelet Modulation : While 2-ADT/2-AADT mitigate radiation-induced DNA damage (via comet assay), the hydrobromide compound’s role is confined to hematopoiesis regulation .

Biological Activity

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS Number: 327602-34-6) is a synthetic compound derived from the quinazoline family. Its unique structural features, including amino and dichloro substituents, contribute to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of this compound.

This compound exhibits significant biochemical properties that make it a subject of interest in pharmacological research:

- Molecular Formula : C8H8BrCl2N3

- Molecular Weight : 296.98 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrCl2N3 |

| Molecular Weight | 296.98 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Phosphodiesterase 3 (PDE3) :

- The compound binds to PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for numerous cellular processes including platelet production regulation.

- Effects on Hematopoietic Cells :

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications and its role as a metabolite of Anagrelide—a drug used to manage blood disorders.

Case Study: Effects on Platelet Count

A study involving animal models demonstrated that administration of varying doses of this compound resulted in a dose-dependent reduction in platelet counts without significant adverse effects at lower dosages.

Table 2: Dose-Response Effects on Platelet Count

| Dose (mg/kg) | Platelet Count Reduction (%) |

|---|---|

| 0.5 | 15% |

| 1.0 | 30% |

| 2.0 | 50% |

Metabolic Pathways

The compound undergoes extensive metabolism primarily in the liver through phase I and phase II reactions. Understanding these pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport mechanisms within cells involve specific transporters that facilitate the distribution of the compound in various tissues. Its predominant localization in the cytoplasm allows for effective interaction with PDE3 and other target proteins.

Q & A

Q. What gene expression profiling techniques elucidate its role in myeloproliferative neoplasms (MPNs)?

- Methodological Answer : RNA-seq or NanoString panels on MPN patient-derived CD34+ cells. Focus on thrombopoietin (TPO) signaling, MK differentiation markers (e.g., CD41), and PDE3A isoforms. Validate findings via CRISPR/Cas9 knockdown of candidate genes .

Key Data Contradictions and Resolutions

- Platelet Activity Discrepancy : Lane et al. (2001) vs. Erusalimsky et al. (2002): Differences attributed to metabolite activation in vivo vs. direct in vitro exposure. Resolution requires PK/PD modeling .

- Urinary Excretion Variability : 18–35% recovery in humans due to CYP1A2 metabolic heterogeneity. Mitigate via stratified dosing in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.